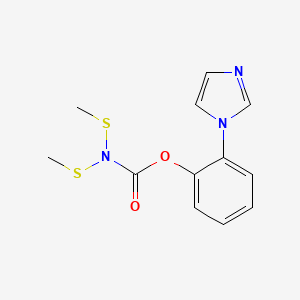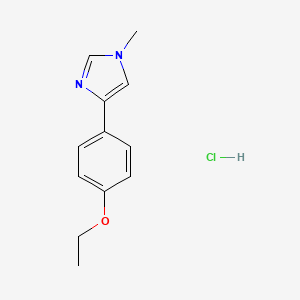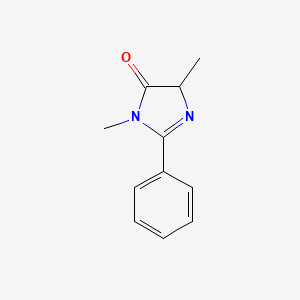![molecular formula C22H18N2O6S B12930701 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine CAS No. 827303-18-4](/img/structure/B12930701.png)
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine is a heterocyclic aromatic compound with the molecular formula C22H18N2O6S and a molecular weight of 438.45 g/mol . This compound is part of the acridine family, known for its broad spectrum of biological activities and applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine typically involves the reaction of 2,7-dimethoxyacridine with 4-nitrobenzylsulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures, including NMR, HPLC, and LC-MS analyses .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,7-Dimethoxy-9-((4-aminobenzyl)sulfonyl)acridine.
Reduction: 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfanyl)acridine.
Substitution: Various substituted acridines depending on the nucleophile used.
Applications De Recherche Scientifique
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfinyl)acridine: Similar structure but with a sulfinyl group instead of a sulfonyl group.
2,7-Dimethoxy-9-((4-aminobenzyl)sulfonyl)acridine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2,7-Dimethoxy-9-((4-nitrobenzyl)sulfonyl)acridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitrobenzylsulfonyl groups allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Numéro CAS |
827303-18-4 |
|---|---|
Formule moléculaire |
C22H18N2O6S |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
2,7-dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine |
InChI |
InChI=1S/C22H18N2O6S/c1-29-16-7-9-20-18(11-16)22(19-12-17(30-2)8-10-21(19)23-20)31(27,28)13-14-3-5-15(6-4-14)24(25)26/h3-12H,13H2,1-2H3 |
Clé InChI |
NLVWEJNTBSZBHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)

![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B12930648.png)



![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)
![5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene](/img/structure/B12930678.png)


![4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid](/img/structure/B12930698.png)

![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)
